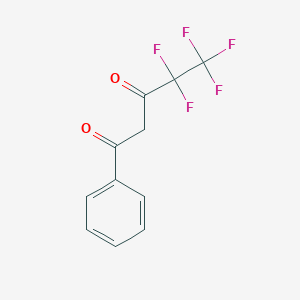

4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione

Übersicht

Beschreibung

“4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione” is a chemical compound with the molecular formula C11H7F5O2 . It has a molecular weight of 266.16400 .

Synthesis Analysis

There are several synthetic routes to produce “4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione”. One of the methods involves the use of ethyl perfluoro and acetophenone . Another method involves the use of methyl pentafluoro and acetophenone . Yet another method involves the use of hexafluoropropyl and 4-(1-phenylethe) .Molecular Structure Analysis

The molecular structure of “4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione” consists of 11 carbon atoms, 7 hydrogen atoms, 5 fluorine atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Preparation of Chlorine-Capped Telechelic Poly (Methyl Methacrylate)s

4,4,5,5,5-Pentafluoro-1-pentanol, a compound similar to 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione, can be used in the preparation of chlorine-capped telechelic poly (methyl methacrylate)s .

Manufacturing of Fulvestrant

This compound is an important building block primarily used in the commercial manufacture of the API fulvestrant . Fulvestrant is a medication used to treat hormone receptor (HR)-positive metastatic breast cancer in postmenopausal women with disease progression .

Synthesis of RU-58,668

French researchers reported the synthesis of RU-58,668 - a steroidal antiestrogen that displayed potent antiproliferative activity on the MCF-7 human mammary cancer cell line . 4,4,5,5,5-Pentafluoro-1-pentanol was converted with triphenyl phosphine, iodine, and imidazole to the corresponding iodide .

Luminescent Hybrid Material Design

A novel organic–inorganic mesoporous luminescent hybrid material was designed by linking a ternary Eu 3+ complex to the functionalized hexagonal mesoporous MCM-41 with the modified β-diketone, 4,4,5,5,5-pentafluoro-1- (naphthalen-2-yl)pentane-1,3-dione .

Wirkmechanismus

Mode of Action

It’s worth noting that the compound’s structure, which includes a β-diketone group, suggests it may interact with its targets through coordination bonding .

Biochemical Pathways

One study has shown that a similar compound, 4,4,5,5,5-pentafluoro-1-pentanethiol, has been used in the preparation and fluorination effect of fulvestrant 11β isomers, which shows antiproliferative activity on mcf-7 cells for breast cancer treatment .

Result of Action

It’s worth noting that the compound has been used in the synthesis of luminescent hybrid materials, suggesting it may have potential applications in the field of materials science .

Eigenschaften

IUPAC Name |

4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F5O2/c12-10(13,11(14,15)16)9(18)6-8(17)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGHPGGADGNTKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504267 | |

| Record name | 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione | |

CAS RN |

1799-50-4 | |

| Record name | 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

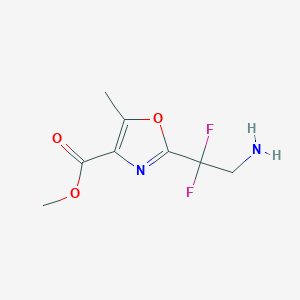

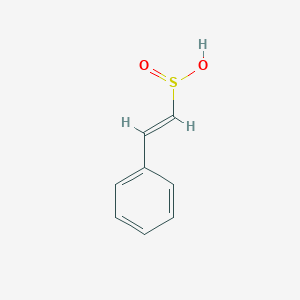

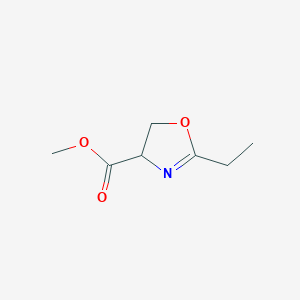

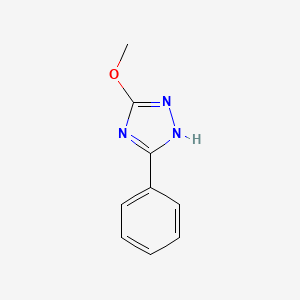

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)

![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)

![2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B6596942.png)